molecular formula C17H30N2O2 B13203090 1-[(Oxan-4-yl)carbonyl]-2-(piperidin-4-yl)azepane

1-[(Oxan-4-yl)carbonyl]-2-(piperidin-4-yl)azepane

Cat. No.: B13203090
M. Wt: 294.4 g/mol
InChI Key: DVUDXDGNIFYFID-UHFFFAOYSA-N
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Description

1-(Oxane-4-carbonyl)-2-(piperidin-4-yl)azepane is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxane ring, a piperidine ring, and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(oxane-4-carbonyl)-2-(piperidin-4-yl)azepane typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxane Ring: This step involves the cyclization of a suitable precursor to form the oxane ring.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction.

    Formation of the Azepane Ring: The final step involves the cyclization of the intermediate compound to form the azepane ring.

Industrial Production Methods

Industrial production of 1-(oxane-4-carbonyl)-2-(piperidin-4-yl)azepane may involve optimized reaction conditions to ensure high yield and purity. These conditions include:

    Temperature Control: Maintaining an optimal temperature range to facilitate the desired reactions.

    Catalysts: Using specific catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing advanced purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Oxane-4-carbonyl)-2-(piperidin-4-yl)azepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Oxane-4-carbonyl)-2-(piperidin-4-yl)azepane has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(oxane-4-carbonyl)-2-(piperidin-4-yl)azepane involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Oxane-4-carbonyl)-2-(piperidin-4-yl)azepane is unique due to its specific combination of oxane, piperidine, and azepane rings

Properties

Molecular Formula

C17H30N2O2

Molecular Weight

294.4 g/mol

IUPAC Name

oxan-4-yl-(2-piperidin-4-ylazepan-1-yl)methanone

InChI

InChI=1S/C17H30N2O2/c20-17(15-7-12-21-13-8-15)19-11-3-1-2-4-16(19)14-5-9-18-10-6-14/h14-16,18H,1-13H2

InChI Key

DVUDXDGNIFYFID-UHFFFAOYSA-N

Canonical SMILES

C1CCC(N(CC1)C(=O)C2CCOCC2)C3CCNCC3

Origin of Product

United States

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